molecular formula C8H15NO2 B3282816 1-Oxa-8-azaspiro[4.5]decan-4-ol CAS No. 757239-68-2

1-Oxa-8-azaspiro[4.5]decan-4-ol

Cat. No.: B3282816
CAS No.: 757239-68-2
M. Wt: 157.21 g/mol
InChI Key: KUEFHUPQKWILNE-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[4.5]decan-4-ol is a unique organic compound with the molecular formula C8H15NO2. It is characterized by a spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxa-8-azaspiro[4.5]decan-4-ol can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-8-azaspiro[4.5]decan-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spirocyclic compounds.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced spirocyclic compounds.

    Substitution: Halogenated spirocyclic compounds.

Scientific Research Applications

1-Oxa-8-azaspiro[4.5]decan-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxa-8-azaspiro[4.5]decan-4-ol involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Uniqueness: 1-Oxa-8-azaspiro[45]decan-4-ol is unique due to its specific arrangement of atoms within the spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-oxa-8-azaspiro[4.5]decan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-7-1-6-11-8(7)2-4-9-5-3-8/h7,9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEFHUPQKWILNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C1O)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20665397
Record name 1-Oxa-8-azaspiro[4.5]decan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757239-68-2
Record name 1-Oxa-8-azaspiro[4.5]decan-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=757239-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-8-azaspiro[4.5]decan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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